Coumarin derivatives, including 4-chloro-7-hydroxy-2H-chromen-2-one, have wide-ranging applications in many industrial branches . They are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals . They are also utilized in drug and pesticidal preparations .
4-chloro-7-hydroxy-chromen-2-one has shown significant microbiological activity . The antibacterial effect of synthesized compounds was monitored at concentrations 2, 3, 5 mg/ml in three bacterial microorganism cultures: Staph. Aureus, E-coli, and Bac. Cereus . The antibacterial activity of the synthesized compound was compared to the antibacterial activity of standard antibiotics cephalexine and streptomycin .
4-chloro-7-hydroxy-2H-chromen-2-one is used as an inhibitor for protein tyrosine phosphatase 1B, acetyl cholinesterase, and monoamine oxidase .
The 2H-chromen-2-one derivatives, including 4-chloro-7-hydroxy-2H-chromen-2-one, have received attention in the area of dye and pigment industries as they are useful in the production of fluorescent materials .
Some novel compounds isolated from 4-chloro-7-hydroxy-2H-chromen-2-one have shown efficacy as potent antimalarial drugs .
4-chloro-7-hydroxy-2H-chromen-2-one can be used in the one-pot synthesis of coumarin derivatives . This includes methods such as von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .
The ultrasound irradiation technique is useful for synthesizing 3-aryl coumarin derivatives .
Some analogues of 4-chloro-7-hydroxy-2H-chromen-2-one have shown better cytotoxic activity than the compound itself . For example, 7- ((4- (4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one showed the best activity, with an IC50 of 2.63 ± 0.17 µM against AGS cells .
4-chloro-7-hydroxy-2H-chromen-2-one, also known as 4-chloro-7-hydroxycoumarin, is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a chlorine atom at the fourth position and a hydroxyl group at the seventh position of the chromen-2-one structure, contributing to its unique chemical properties. The molecular formula for 4-chloro-7-hydroxy-2H-chromen-2-one is C10H7ClO3, and it has a molecular weight of approximately 216.61 g/mol.
Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and sodium azide or thiourea for substitution reactions.
Research indicates that 4-chloro-7-hydroxy-2H-chromen-2-one exhibits significant biological activities:
The compound's biological mechanisms are believed to involve interactions with specific cellular targets, making it a candidate for further pharmacological studies.
The synthesis of 4-chloro-7-hydroxy-2H-chromen-2-one can be achieved through several methods:
4-chloro-7-hydroxy-2H-chromen-2-one has diverse applications across various fields:
Studies on the interactions of 4-chloro-7-hydroxy-2H-chromen-2-one with biological systems have revealed insights into its mechanism of action:
Several compounds share structural similarities with 4-chloro-7-hydroxy-2H-chromen-2-one, including:
| Compound Name | Description |
|---|---|
| 7-chloro-4-hydroxy-2H-chromen-2-one | Similar structure but with a different chlorine position. |
| 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | Contains a chloromethyl group instead of chlorine at position four. |
| 7-hydroxy-4-methyl-2H-chromen-2-one | Features a methyl group at position four instead of chlorine. |
The uniqueness of 4-chloro-7-hydroxy-2H-chromen-2-one lies in its specific positioning of functional groups (chlorine and hydroxyl), which confers distinct chemical reactivity and biological activity compared to other coumarin derivatives. Its unique structure allows for specific interactions with biological targets, making it particularly valuable in medicinal chemistry .